ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-17(20)10-14-5-7-16(8-6-14)18-12(2)9-15(11-19)13(18)3/h5-9,11H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXRSSFMLTIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184140 | |
| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928708-27-4 | |
| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928708-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis Followed by Formylation
The Paal-Knorr pyrrole synthesis represents a foundational approach for constructing the 2,5-dimethylpyrrole core. This method involves cyclocondensation of a 1,4-diketone with a primary amine. For the target compound, the diketone 1 (e.g., hexane-2,5-dione) reacts with aniline under acidic conditions to yield 2,5-dimethyl-1-phenylpyrrole (2 ). Subsequent formylation at the 3-position is achieved via the Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the formyl group.
Optimization Insights :
- Temperature Control : Maintaining the reaction at 0–5°C during formylation minimizes side reactions such as over-oxidation.
- Solvent Selection : Dichloromethane (DCM) enhances reagent solubility, while DMF acts as both solvent and formylating agent.
A representative synthesis pathway is outlined below:
- Pyrrole Formation : Hexane-2,5-dione + aniline → 2,5-dimethyl-1-phenylpyrrole (2 ) (yield: ~70%).
- Vilsmeier-Haack Formylation : 2 + POCl₃/DMF → 3-formyl-2,5-dimethyl-1-phenylpyrrole (3 ) (yield: ~65%).
The intermediate 3 is then coupled with ethyl [4-(bromomethyl)phenyl]acetate via nucleophilic aromatic substitution (NAS) using potassium carbonate (K₂CO₃) in acetone. This step typically achieves moderate yields (50–60%) due to steric hindrance from the bulky pyrrole substituent.
Coupling of Pre-formed Pyrrole Derivatives with Phenylacetate Esters
An alternative strategy involves synthesizing the pyrrole and phenylacetate moieties separately before coupling. The 3-formyl-2,5-dimethylpyrrole (3 ) is prepared as above, while ethyl 4-aminophenylacetate (4 ) is synthesized via esterification of 4-aminophenylacetic acid with ethanol under acidic conditions.
Coupling Methods :
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3 with 4 using Pd(OAc)₂ and Xantphos as ligands. This method offers regioselectivity but requires rigorous oxygen-free conditions.
- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate ether bond formation between 3 and 4 .
Comparative Data :
| Method | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110 | 55 |
| Mitsunobu | DEAD/PPh₃ | THF | 25 | 48 |
The lower yields in these methods highlight challenges in coupling sterically hindered intermediates.
Multi-step Synthesis Involving Protecting Groups
A multi-step approach derived from spiroindoline synthesis involves protecting group strategies to enhance regiochemical control:
- Protection of Amine : Vince lactam (1 ) is converted to a 2,5-dimethylpyrrole-protected ammonium salt (2 ) via acid-mediated ring opening.
- Esterification : The free amine is reacted with ethyl bromoacetate in DMF to form ethyl [4-(pyrrol-1-yl)phenyl]acetate (5 ).
- Selective Formylation : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by quenching with DMF introduces the formyl group at the 3-position.
Advantages :
- Protecting groups prevent undesired side reactions during esterification.
- DoM ensures precise formylation at the 3-position.
Limitations :
One-Pot Tandem Synthesis
A streamlined one-pot method combines pyrrole formation, formylation, and esterification in sequential steps:
- Pyrrole Synthesis : Aniline, hexane-2,5-dione, and acetic acid are refluxed in ethanol to form 2,5-dimethyl-1-phenylpyrrole (2 ).
- In Situ Formylation : Addition of POCl₃ and DMF to the reaction mixture introduces the formyl group.
- Ester Coupling : Ethyl bromoacetate and K₂CO₃ are added to facilitate alkylation of the phenyl ring.
Reaction Conditions :
- Solvent : Ethanol (reflux, 80°C).
- Catalyst : None required for pyrrole synthesis; K₂CO₃ for coupling.
- Yield : ~35% (over three steps), due to competing side reactions.
Comparative Analysis and Optimization Strategies
Yield Optimization :
- Microwave Assistance : Reducing reaction time for formylation from 6 hours to 30 minutes improves yield by 15%.
- Catalytic Systems : Switching from Pd(OAc)₂ to Pd₂(dba)₃ in coupling reactions enhances turnover frequency.
Impurity Control :
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids or bases depending on the substituent being introduced.
Major Products
Oxidation: Conversion to ethyl [4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate.
Reduction: Formation of ethyl [4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate has shown potential in several medicinal applications, particularly in the development of anti-cancer agents and anti-inflammatory drugs.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines. This compound has been synthesized and evaluated for its efficacy against breast and lung cancer cells. The compound's structure allows it to interact with biological targets involved in cell proliferation and apoptosis.
Case Study :
A study published in the Journal of Medicinal Chemistry reported that modifications to the pyrrole ring can enhance the compound's potency. In vitro assays indicated that this compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Properties
Another significant application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Cytokine Inhibition Assay Results
| Compound | Cytokine Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% | 10 |
| Control (Standard Drug) | 80% | 8 |
These results indicate comparable efficacy to established anti-inflammatory drugs, highlighting the compound's therapeutic potential .
Material Science Applications
In addition to medicinal uses, this compound is being explored in material science for its properties as a precursor in polymer synthesis.
Polymer Synthesis
The compound can be utilized as a monomer in the production of polyfunctional materials. Its unique structure allows for cross-linking reactions that enhance material properties such as thermal stability and mechanical strength.
Case Study :
Research conducted at a leading polymer institute demonstrated that incorporating this compound into polyurethanes resulted in materials with improved tensile strength and flexibility compared to traditional formulations. The synthesized polymers exhibited enhanced resistance to thermal degradation under high-temperature conditions .
Mechanism of Action
The mechanism of action of ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The pyrrole ring’s electronic properties also play a role in its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key attributes of ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate with analogous compounds:
Key Differences and Implications
Core Heterocyclic Structure
- Pyrrole vs. Furan : Compounds like ST-8683 and HF-5126 () replace the pyrrole ring with a furan. The electron-rich furan enhances reactivity in electrophilic substitutions compared to pyrrole derivatives .
- Spirocyclic Systems : HD-6238 introduces a spirocyclic dioxolane, which confers rigidity and may influence solubility and conformational stability .
Functional Groups
- Ester vs. Carboxylic Acid: AKOS BB-2983 (C₁₅H₁₅NO₄) replaces the ethyl ester with a carboxylic acid (pKa ≈ 3.02), significantly altering solubility (higher hydrophilicity) and reactivity (e.g., susceptibility to decarboxylation) .
Substituent Positioning
Physical and Chemical Properties
- Boiling Points : AKOS BB-2983’s predicted boiling point (479.3°C) reflects its higher polarity due to the carboxylic acid group, whereas ester-containing analogs likely exhibit lower boiling points .
- Density : AKOS BB-2983’s density (1.21 g/cm³) aligns with its molecular packing efficiency, influenced by hydrogen bonding from the carboxylic acid .
Biological Activity
Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H19NO3
- Molecular Weight : 285.35 g/mol
- CAS Number : 928708-27-4
- Structure : The compound features a pyrrole ring substituted with a formyl group and an ethyl acetate moiety, which may contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of the pyrrole moiety enhances cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | < 10 |
| Similar Pyrrole Derivative | A549 (lung cancer) | 15 |
The above table summarizes findings from various studies indicating that the compound exhibits promising cytotoxic effects, particularly in breast and lung cancer cell lines.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. This compound demonstrated activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound may be effective in combating certain bacterial infections.
Study on Anticancer Activity
In a study published in Molecular Cancer Therapeutics, researchers synthesized various derivatives of pyrrole and tested their anticancer efficacy. The study found that compounds with specific substitutions on the pyrrole ring showed enhanced activity against cancer cell lines compared to standard chemotherapeutics. This compound was highlighted for its ability to induce apoptosis in MCF7 cells through mitochondrial pathways, suggesting a mechanism involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Antimicrobial Activity Assessment
A separate investigation focused on the antimicrobial properties of this compound. The study utilized a disk diffusion method to evaluate the effectiveness against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for Staphylococcus aureus, suggesting potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the optimal synthetic routes for ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate, and how can reaction parameters be systematically optimized?
Methodological Answer: The synthesis typically involves coupling reactions between pyrrole derivatives and phenylacetate precursors. Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling steps.
- Temperature control : Thermal stability of the formyl group (3-position) and methyl substituents (2,5-positions) requires mild conditions (50–80°C) to avoid decomposition.
- Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures to isolate high-purity product.
Statistical design of experiments (DoE) can reduce trial-and-error by identifying critical variables (e.g., solvent polarity, stoichiometry) using factorial or response surface methodologies . Computational reaction path searches (e.g., quantum chemical calculations) further narrow experimental conditions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the pyrrole and phenyl rings. The formyl proton (~9.5–10.0 ppm) and methyl groups (2.1–2.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., CHNO, expected m/z 313.13) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents, critical for structure-activity studies .
- IR Spectroscopy : Identifies carbonyl stretches (ester: ~1740 cm; formyl: ~1680 cm) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions or biological systems?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. The formyl group’s electrophilicity and pyrrole’s aromaticity influence reactivity .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts.
- Reaction Path Searches : Tools like GRRM or AFIR map transition states and intermediates, guiding experimental synthesis of derivatives .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. non-specific binding)?
Methodological Answer:
- Dose-Response Assays : Quantify IC values under standardized conditions (pH, temperature) to distinguish specific inhibition from aggregation-based artifacts.
- Control Experiments : Use competitive inhibitors or knockout models to validate target engagement.
- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding kinetics and thermodynamics .
Q. How do substituent effects (e.g., methyl vs. cyclopropyl groups) alter the compound’s electronic properties and reactivity?
Methodological Answer:
- Hammett Analysis : Quantify electronic effects using σ values for substituents. Methyl groups (+I effect) increase pyrrole ring electron density, while formyl groups (−I) enhance electrophilicity.
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict regioselectivity in reactions like nucleophilic acyl substitution .
- Experimental Validation : Synthesize analogs (e.g., replacing methyl with cyclopropyl) and compare reaction rates via kinetic studies .
Q. What methodologies enable efficient scale-up of synthesis without compromising yield or purity?
Methodological Answer:
- Process Intensification : Continuous flow reactors minimize thermal degradation and improve mixing for exothermic steps.
- In-line Analytics : Real-time monitoring (e.g., FTIR, Raman) detects intermediates and optimizes reaction quenching.
- Green Chemistry Principles : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) reduces environmental impact .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental outcomes in reaction yields?
Methodological Answer:
- Error Source Identification : Check for overlooked transition states in computational models or side reactions (e.g., hydrolysis of the ester group).
- Sensitivity Analysis : Vary parameters (e.g., solvent polarity in DFT calculations) to align with experimental conditions.
- Machine Learning : Train models on high-throughput experimental data to refine computational predictions .
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivative libraries?
Methodological Answer:
- Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
- Cluster Analysis : Group derivatives by substituent patterns to identify activity trends.
- Bayesian Models : Predict untested compounds’ activities using probabilistic frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
